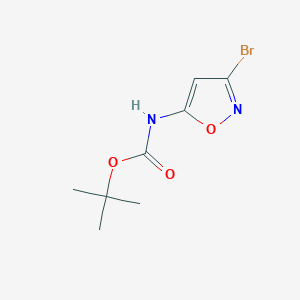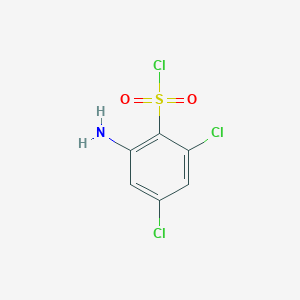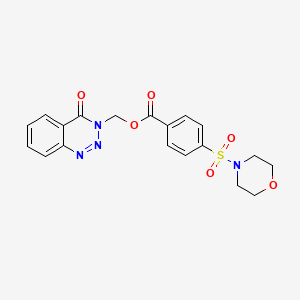![molecular formula C13H13F2N3O3S B2784775 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride CAS No. 2411217-25-7](/img/structure/B2784775.png)
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "FPS" and has been synthesized using various methods.
Applications De Recherche Scientifique
FPS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent inhibitory activity against various enzymes, including proteases and kinases. This makes FPS a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of FPS involves the inhibition of various enzymes, including proteases and kinases. It has been reported to inhibit the activity of cathepsin B, which is involved in the degradation of extracellular matrix proteins. FPS has also been shown to inhibit the activity of casein kinase 2, which is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
FPS has been shown to exhibit various biochemical and physiological effects, including the inhibition of proteases and kinases. It has also been reported to exhibit anti-inflammatory and anti-tumor activities. Additionally, FPS has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
FPS has several advantages for lab experiments, including its potent inhibitory activity against enzymes and its relatively simple synthesis method. However, it also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several potential future directions for the research on FPS. One direction could be the development of new drugs based on FPS for the treatment of various diseases, including cancer and inflammation. Another direction could be the investigation of the potential toxicity of FPS and the development of new methods for its synthesis. Additionally, further studies could be conducted to investigate the mechanism of action of FPS and its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. FPS has been shown to exhibit potent inhibitory activity against various enzymes, including proteases and kinases, and has several advantages for lab experiments. However, further studies are required to investigate its potential toxicity and to explore its potential applications in other fields.
Méthodes De Synthèse
FPS has been synthesized using various methods, including the reaction of 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine with piperidine-1-sulfonyl chloride in the presence of a base. Another method involves the reaction of 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-amine with piperidine-1-sulfonyl fluoride in the presence of a base. Both methods have been reported to yield FPS in good to excellent yields.
Propriétés
IUPAC Name |
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3S/c14-11-5-1-3-9(7-11)12-16-13(21-17-12)10-4-2-6-18(8-10)22(15,19)20/h1,3,5,7,10H,2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQCJZGLSKRGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)F)C2=NC(=NO2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2784696.png)

![2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2784698.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2784699.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2784700.png)

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2784705.png)

![2,5-dimethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2784711.png)
![3-Chloro-2-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2784712.png)

![(8-methyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate](/img/structure/B2784715.png)